Cinnolin-4-amine
Overview
Description
Cinnolin-4-amine, also known as 2-Amino-4-quinolylamine, is an organic compound that contains both an amine and an aromatic ring. It is used in pharmaceutical testing and has been used in the treatment of ATM kinase mediated diseases, including cancer .
Synthesis Analysis
A new type of fluorogenic and fluorochromic probe based on the reduction of weakly fluorescent 4-azido-6-(4-cyanophenyl)cinnoline to the corresponding fluorescent cinnoline-4-amine was developed . The fluorescence of 6-(4-cyanophenyl)cinnoline-4-amine is strongly affected by the nature of the solvent .Molecular Structure Analysis
The N-[4-(aminomethyl)phenyl]cinnolin-4-amine molecule contains a total of 35 bond(s). There are 21 non-H bond(s), 17 multiple bond(s), 3 rotatable bond(s), 17 aromatic bond(s), 3 six-membered ring(s), 1 ten-membered ring(s), 1 primary amine(s) (aliphatic), 1 secondary amine(s) (aromatic), and 1 Pyridazine(s) .Chemical Reactions Analysis
A new fluorogenic and fluorochromic azide/amine pair based on a cinnoline core was discovered. 4-Azido-6-(4-cyanophenyl)cinnoline was converted to corresponding cinnoline-4-amine by the reduction with sodium borohydride in a quantitative yield .Physical And Chemical Properties Analysis
A new type of fluorogenic and fluorochromic probe based on the reduction of weakly fluorescent 4-azido-6-(4-cyanophenyl)cinnoline to the corresponding fluorescent cinnoline-4-amine was developed. The fluorescence of 6-(4-cyanophenyl)cinnoline-4-amine is strongly affected by the nature of the solvent .Scientific Research Applications
Fluorogenic and Fluorochromic Probe Development
Cinnolin-4-amine has been utilized in the creation of a new type of fluorogenic and fluorochromic probe. This probe, derived from the transformation of 4-azido-cinnoline, exhibits strong fluorescence influenced by the solvent's nature, particularly displaying a notable increase in polar solvents like water. This property is attributed to mechanisms like aggregation-induced emission and excited state intermolecular proton transfer. Its application extends to biological and analytical uses, having been successfully tested in cell imaging and analysis in aqueous media (Danilkina et al., 2021).
Tautomerism Studies
Research on cinnolin-4-amine includes investigations into its tautomerism. Studies using NMR spectroscopy have revealed that cinnolin-4-amine exists in the amino form in certain solutions, providing insights into its structural properties and behavior in different chemical environments (Holzer et al., 2008).
Synthetic Chemistry
Cinnolin-4-amine is a key compound in synthetic chemistry, involved in the synthesis of various derivatives with potential pharmaceutical applications. For instance, its reaction with glycidol/sodium hydride in dry DMF has been explored to create compounds for further chemical studies (Holzer, Eller, & Schönberger, 2008).
Pharmacological Potential
Cinnolin-4-amine derivatives, such as those synthesized in the Mannich reaction, have shown promising antibacterial, analgesic, and anti-inflammatory properties. These derivatives have demonstrated effectiveness against certain bacteria and pain, highlighting cinnolin-4-amine's potential as a basis for developing new therapeutic agents (Kalyani et al., 2017).
Safety And Hazards
Future Directions
A cinnoline fused Mannich base with a large hydrophobic diphenyl substituent at the amino group exhibited higher analgesic activity when compared to diclofenac at 120 min and 180 min. In addition, its dose level (50 mg/kg) resulted in similar anti-inflammatory activity in comparison to celecoxib (20 mg/kg) .
properties
IUPAC Name |
cinnolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-7-5-10-11-8-4-2-1-3-6(7)8/h1-5H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DODZTSARNRLOKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30879342 | |
Record name | 4-CINNOLINAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30879342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cinnolin-4-amine | |
CAS RN |
5152-83-0 | |
Record name | 4-CINNOLINAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30879342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Aminocinnoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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